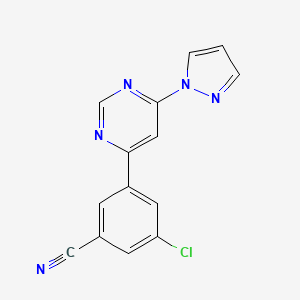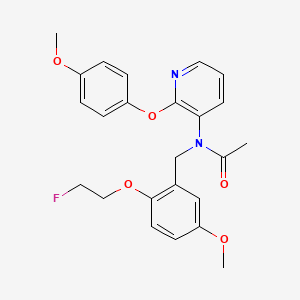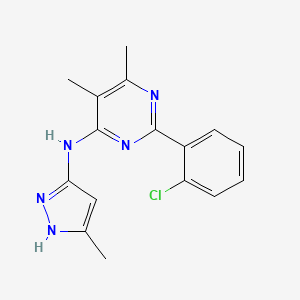
2-(2-chlorophenyl)-5,6-dimethyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 18, also known as DB02715, is a small molecule that belongs to the class of organic compounds known as stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton. The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids .
Preparation Methods
The preparation of Compound 18 involves synthetic routes that include the use of poly (maleic anhydride-1-octadecene) and NH2-PEG-OCH3. The reaction is catalyzed using metal iron salt and EDC under microwave radiation at specific temperatures and durations. The process involves multiple steps, including catalytic reactions, stirring, drying, and vacuum freeze drying to obtain the final product .
Chemical Reactions Analysis
Compound 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts and specific organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 18 has a wide range of scientific research applications. It is used in chemistry for its unique structural properties and reactivity. In biology and medicine, it is studied for its potential therapeutic effects, including interactions with estrogen receptor alpha. In the industry, it is used in the synthesis of other complex molecules and materials .
Mechanism of Action
The mechanism of action of Compound 18 involves its interaction with molecular targets such as estrogen receptor alpha. It exerts its effects by binding to these receptors and modulating their activity. This interaction leads to various downstream effects, including changes in gene expression and cellular responses .
Comparison with Similar Compounds
Compound 18 is compared with other similar compounds, such as oleanolic acid, hederagenin, and gallic acid. These compounds share similar structural features and mechanisms of action. Compound 18 is unique in its specific interactions and effects on molecular targets .
References
Properties
Molecular Formula |
C16H16ClN5 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,6-dimethyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H16ClN5/c1-9-8-14(22-21-9)19-15-10(2)11(3)18-16(20-15)12-6-4-5-7-13(12)17/h4-8H,1-3H3,(H2,18,19,20,21,22) |
InChI Key |
ONBXAMQNBSFIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2C)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)
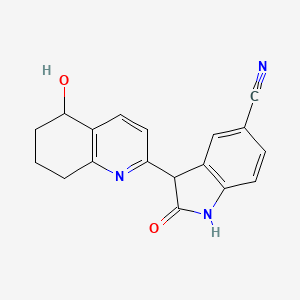
![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)
![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)
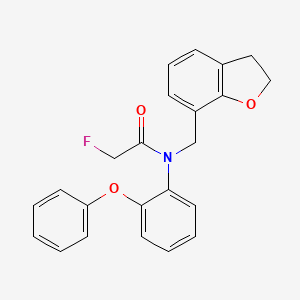
![2-[3-[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10835012.png)

![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)
![[9-[6-[[4-[2-[4-[[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]methyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methylamino]hexyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate](/img/structure/B10835031.png)
![2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate](/img/structure/B10835041.png)
![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)
